tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl 1-piperidinecarboxylate . The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent like ethanol and a catalyst like Pd/C (palladium on carbon) under a hydrogen atmosphere . The reaction mixture is stirred for several hours to ensure complete conversion, followed by purification to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives , while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor proteins , modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(2-aminopyridin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate is unique due to its specific structural configuration and functional groups , which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-5-4-8-12(18)11-7-6-9-17-13(11)16/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17) |
InChI Key |
QDMOTERXKJMGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N |
Origin of Product |
United States |
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